ethyl 2-amino-4-methoxybutanoate hydrochloride
Overview
Description
ethyl 2-amino-4-methoxybutanoate hydrochloride is a chemical compound that belongs to the class of amino acid esters It is characterized by the presence of an amino group, a methoxy group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
ethyl 2-amino-4-methoxybutanoate hydrochloride can be synthesized through the esterification of the corresponding amino acid with ethanol in the presence of a catalyst such as trimethylchlorosilane. This method is advantageous due to its mild reaction conditions and high yields . The reaction typically involves the following steps:
- Dissolution of the amino acid in methanol.
- Addition of trimethylchlorosilane to the solution.
- Stirring the mixture at room temperature until the reaction is complete.
- Isolation and purification of the product.
Industrial Production Methods
In an industrial setting, the production of ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride may involve the use of large-scale reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the process. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-amino-4-methoxybutanoate hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water as the reactant.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Carboxylic acid and ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced forms of the compound.
Scientific Research Applications
ethyl 2-amino-4-methoxybutanoate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of ethyl (2RS)-2-amino-4-methoxybutyrate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical processes and pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ethyl 2-amino-4-methoxybutanoate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 2-amino-4-methoxybutanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-3-11-7(9)6(8)4-5-10-2;/h6H,3-5,8H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGADXXACSBFFDZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCOC)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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